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molecular formula C15H23BrO B1617862 Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- CAS No. 2091-51-2

Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)-

Cat. No. B1617862
M. Wt: 299.25 g/mol
InChI Key: YEOQCOZNFXPHHY-UHFFFAOYSA-N
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Patent
US05254565

Procedure details

A mixture of 2,6-di-tert-butyl-4-methylphenol (2.34 g), N-bromosuccinimide (1.88 g) and carbon tetrachloride (25 ml) was refluxed for 2 hrs. The mixture was filtered to remove the insoluble precipitate to give a solution of 4-bromomethyl-2,6-di-tert-butylphenol. To the solution was added 3-amino-4-(2-chlorophenyl)-6,8-dimethylquinoline (2.0 g), and the whole was stirred for 5 hrs. at room temperature. The mixture was diluted with chloroform, washed with water, dried over anhydrous magnesium sulfate and distilled to remove the solvent. The residue was purified by a column chromatography on silica gel and recrystallized from a mixture of acetone and isopropyl ether to give 4-(2-chlorophenyl)-3-(2,6-di-tert-butyl-4-hydroxyphenyl)amino-6,8-dimethylquinoline as colorless prisms (1.59 g, 44.9%). m.p. 183°-185° C.
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:6]=1[OH:16])([CH3:4])([CH3:3])[CH3:2].[Br:17]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:17][CH2:11][C:9]1[CH:10]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]([OH:16])=[C:7]([C:12]([CH3:15])([CH3:14])[CH3:13])[CH:8]=1

Inputs

Step One
Name
Quantity
2.34 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Name
Quantity
1.88 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the insoluble precipitate

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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